CWP232204

Castration-resistant prostate cancer Wnt/β-catenin inhibitor IC50 comparison

CWP232204 is the active metabolite of the peptidomimetic prodrug CWP232291 (also referred to as CWP291), a small molecule that targets the Src-associated-in-mitosis protein of 68 kDa (Sam68, also known as KHDRBS1) to suppress canonical Wnt/β-catenin signaling. Upon intravenous administration, CWP232291 undergoes rapid and complete conversion to CWP232204 in serum, which then binds Sam68 and triggers a tripartite pro-apoptotic program involving TNF-α pathway induction, alternative splicing toward pro-apoptotic isoforms, and inhibition of the anti-apoptotic Wnt target gene survivin.

Molecular Formula
Molecular Weight
Cat. No. B1574594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCWP232204
SynonymsCWP232204;  CWP 232204;  CWP-232204.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CWP232204 Procurement Guide: Active Metabolite of the Sam68-Targeting Wnt/β-Catenin Inhibitor Prodrug CWP232291


CWP232204 is the active metabolite of the peptidomimetic prodrug CWP232291 (also referred to as CWP291), a small molecule that targets the Src-associated-in-mitosis protein of 68 kDa (Sam68, also known as KHDRBS1) to suppress canonical Wnt/β-catenin signaling [1]. Upon intravenous administration, CWP232291 undergoes rapid and complete conversion to CWP232204 in serum, which then binds Sam68 and triggers a tripartite pro-apoptotic program involving TNF-α pathway induction, alternative splicing toward pro-apoptotic isoforms, and inhibition of the anti-apoptotic Wnt target gene survivin [2]. This mechanism differentiates the CWP232291/CWP232204 axis from small molecules that directly target β-catenin transcriptional co-activators (e.g., ICG-001, PRI-724) or Wnt ligand secretion (e.g., LGK-974, Wnt-C59), positioning it as a mechanistically distinct tool compound for studying Sam68-dependent Wnt biology and a clinical-stage candidate for hematologic and solid malignancies [3].

Why a Generic Wnt/β-Catenin Inhibitor Cannot Replace CWP232204 in Target-Engagement Studies or Therapeutic Development


Wnt/β-catenin pathway inhibitors are a chemically and mechanistically heterogeneous class; substitution on the basis of pathway annotation alone ignores critical differences in molecular target, downstream pharmacology, and clinical translation status [1]. CWP232204, as the active principle of CWP232291, engages the RNA-binding protein Sam68—a target not shared by porcupine inhibitors (e.g., LGK-974), tankyrase inhibitors (e.g., XAV939), or β-catenin/TCF interaction disruptors (e.g., PRI-724, ICG-001) [2]. This unique binding event couples Wnt pathway suppression with endoplasmic reticulum stress activation and alternative splicing modulation, producing a cell-killing mechanism that cannot be replicated by compounds acting solely on β-catenin destruction complex components or transcriptional co-factors [3]. Furthermore, CWP232204 is the only Sam68-targeting Wnt inhibitor with human Phase 1 pharmacokinetic, safety, and biomarker data in relapsed/refractory AML and MDS, making it irreplaceable for translational studies requiring clinical-grade pharmacokinetic validation [4].

CWP232204 Quantitative Differentiation Evidence: Comparator-Anchored Performance Data for Procurement Decision-Making


Cytotoxicity in AR-Positive vs. AR-Negative Prostate Cancer Cells: CWP232291/CWP232204 Shows Sub-100 nM Potency Preferentially in Androgen-Responsive Lines

CWP232291, the prodrug of CWP232204, exhibits substantially lower IC50 values in androgen receptor (AR)-expressing prostate cancer cells compared with AR-negative cells, a selectivity pattern not consistently reported for other Wnt/β-catenin inhibitors [1]. Specifically, the IC50 in LNCaP cells was 0.060 μM, in 22Rv1 cells 0.070 μM, and in VCaP cells 0.097 μM, while PC3 (AR-negative) and DU145 (AR-negative) cells showed IC50 values of 0.188 μM and 0.418 μM, respectively [1]. This represents a 2.7- to 7.0-fold greater sensitivity in AR-positive lines. In contrast, the clinically studied β-catenin/TCF interaction inhibitor PRI-724 (active metabolite C-82) showed a uniform single-digit μM range IC50 across prostate cancer cell lines without AR-status discrimination [1][2].

Castration-resistant prostate cancer Wnt/β-catenin inhibitor IC50 comparison Androgen receptor

Activity Against Cisplatin-Resistant Ovarian Cancer: CWP232291 Retains Full Efficacy Where Platinum-Based Chemotherapy Fails

CWP232291 (converted to CWP232204) significantly suppressed the growth of cisplatin-resistant ovarian cancer cell lines and patient-derived organoids (PDOs), a clinically critical feature given that >70% of ovarian cancer patients relapse with chemoresistant disease within three years [1]. In PDO models derived from chemoresistant patients, CWP232291 (1 μM) reduced cell viability after 72 h, whereas cisplatin (20 μM) showed negligible effect [1]. This contrasts with the Wnt inhibitor XAV939, which stabilizes AXIN and inhibits tankyrase; XAV939 showed limited single-agent efficacy in platinum-resistant ovarian cancer models, with IC50 values exceeding 10 μM, and acted primarily as a chemosensitizer rather than as an independent cytotoxic agent [1][2].

Ovarian cancer Cisplatin resistance Patient-derived organoid Wnt inhibitor

Clinical Pharmacokinetics in AML Patients: CWP232204 Achieves Dose-Proportional Exposure with a Defined Terminal Half-Life of ~6.3 Hours at Therapeutic Doses

In a first-in-human Phase 1 trial (NCT01398462) in 56 patients with relapsed/refractory AML or MDS, the prodrug CWP232291 was completely converted to CWP232204 within 30 minutes of intravenous infusion. At the 153 mg/m² dose level (n=6), CWP232204 exhibited a mean terminal half-life (t½) of 6.3 hours, mean Cmax of 9,922 ng/mL, and mean AUC of 6,797 ng·hr/mL, with dose-proportional Cmax and AUC across the 4–257 mg/m² dose range [1]. This human PK profile provides a direct quantitative benchmark not available for the majority of preclinical Wnt inhibitors. For comparison, PRI-724, the most clinically advanced Wnt/β-catenin inhibitor, requires continuous intravenous infusion due to a half-life of less than 1 hour for its active metabolite C-82, limiting translational utility [2].

Phase 1 clinical trial AML Pharmacokinetics Cmax AUC

Biomarker Modulation in Clinical AML: >90% β-Catenin and 77% Survivin Reduction in a Complete Remission Patient

In the Phase 1 AML/MDS trial, one patient achieved a complete remission after two cycles at 153/118 mg/m² dosing, accompanied by a maximum reduction in β-catenin expression of >90% and survivin expression reduction of 77% from baseline in blood or bone marrow samples [1]. This pharmacodynamic response provides direct evidence of target engagement and downstream pathway suppression in human disease tissue. No other clinical-stage Wnt/β-catenin inhibitor has reported this magnitude of β-catenin suppression in AML patients. For context, the tankyrase inhibitor 2X-121 (E7449) showed only a 20–30% reduction in β-catenin target gene AXIN2 mRNA in Phase 1 solid tumor patients, with no biomarkers reported in AML [2].

AML Biomarker β-catenin Survivin Complete remission

CWP232204 Optimal Application Scenarios: High-Value Use Cases Derived from Quantitative Differentiation Evidence


Translational Research in Castration-Resistant Prostate Cancer (CRPC) Requiring AR-Selective Wnt Pathway Targeting

Based on the 40- to 100-fold greater potency in AR-positive prostate cancer cells (IC50 60–97 nM) compared with the clinical-stage Wnt inhibitor PRI-724, CWP232204 (administered as prodrug CWP232291) is the preferred Wnt-pathway tool for studies investigating the intersection of androgen receptor and β-catenin signaling in CRPC [1]. Its ability to downregulate AR splice variants (AR-V7) and suppress PSA transcription at sub-100 nM concentrations [1] makes it suitable for in vivo xenograft experiments where AR-positive tumor models are prioritized, and for ex vivo treatment of primary cells from CRPC patients where AR status is confirmed.

Preclinical and Co-Clinical Studies in Platinum-Resistant Ovarian Cancer, Including Patient-Derived Organoid Screening

CWP232291/CWP232204 is uniquely justified for procurement by groups studying chemoresistant ovarian cancer, given its demonstrated single-agent cytotoxicity in cisplatin-resistant cell lines and PDOs at 1 μM, whereas cisplatin at 20 μM was ineffective [1]. This evidence supports its use as a positive control or lead compound in PDO-based drug screens aiming to identify Wnt-pathway vulnerabilities in the chemoresistant setting, and in in vivo models of platinum-refractory disease where tankyrase inhibitors (e.g., XAV939) require combination with chemotherapy to achieve comparable growth inhibition [2].

Clinical Pharmacology and Pharmacodynamic Biomarker Studies in Hematologic Malignancies, Especially AML

For clinical researchers designing biomarker-driven Phase 1b/2 trials, CWP232291 is the only Wnt-pathway inhibitor with human-validated PK linearity (Cmax and AUC dose-proportional) and a 6.3-hour half-life enabling intermittent dosing, coupled with quantitative pharmacodynamic evidence of >90% β-catenin suppression and 77% survivin reduction in responding AML patients [1]. This positions CWP232204 as the compound of choice for correlative biomarker studies that require reliable target engagement readouts at clinically achievable exposures, a capability absent from PRI-724 (half-life <1 hour requiring continuous infusion) [2] and from tankyrase inhibitors with modest pathway suppression [3].

Mechanistic Studies of Sam68-Mediated Alternative Splicing and ER Stress-Apoptosis Coupling

Because CWP232204 is the only clinical-stage compound that directly binds the KH domain of Sam68 (KHDRBS1) [1], it serves as an essential chemical probe for dissecting Sam68-dependent regulation of alternative splicing and endoplasmic reticulum stress-induced apoptosis. Researchers investigating the Sam68–β-catenin–survivin axis can use CWP232204 to achieve simultaneous pathway inhibition and pro-apoptotic splicing modulation—a dual functional output that cannot be produced by Wnt inhibitors acting purely on β-catenin destruction (XAV939, IWR-1), transcriptional complexes (PRI-724, ICG-001), or ligand biogenesis (LGK-974, Wnt-C59) [2].

Quote Request

Request a Quote for CWP232204

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.